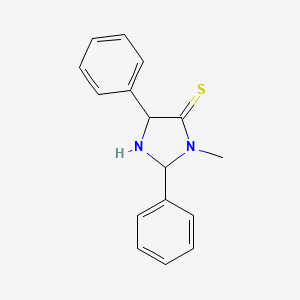
3-Methyl-2,5-diphenylimidazolidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,5-diphenylimidazolidine-4-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound belongs to the class of imidazolidine-2-thiones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-diphenylimidazolidine-4-thione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidine-4-thione derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted methods. These methods offer advantages such as reduced reaction times and improved yields. The use of metal catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
3-Methyl-2,5-diphenylimidazolidine-4-thione has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-diphenylimidazolidine-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenylimidazolidine-4-one-2-thione: Similar in structure but lacks the methyl group at the 3-position.
3-Substituted 5-phenylimidazolidine-2,4-dione: Contains a carbonyl group instead of a thione group.
Uniqueness
3-Methyl-2,5-diphenylimidazolidine-4-thione is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
50530-27-3 |
|---|---|
Molecular Formula |
C16H16N2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-methyl-2,5-diphenylimidazolidine-4-thione |
InChI |
InChI=1S/C16H16N2S/c1-18-15(13-10-6-3-7-11-13)17-14(16(18)19)12-8-4-2-5-9-12/h2-11,14-15,17H,1H3 |
InChI Key |
YFJVRPPERALDLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC(C1=S)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















